Isothiazole-3-carbonitrile
Overview
Description
Isothiazole-3-carbonitrile is a chemical compound that belongs to the isothiazole family, characterized by a nitrogen and sulfur-containing five-membered heterocyclic ring structure with a nitrile group attached. This compound serves as a core structure for various chemical reactions and has been explored for its potential in pharmaceutical applications due to its broad spectrum of biological activities, including antiviral properties .
Synthesis Analysis
The synthesis of isothiazole derivatives has been widely studied. For instance, 3,5-dichloroisothiazole-4-carbonitrile undergoes regiospecific Suzuki coupling with aryl- and methylboronic acids to yield 3-chloro-5-(aryl and methyl)-isothiazole-4-carbonitriles with high regiospecificity . Another approach involves the alkylation of 3-methylthio-5-(4-hydroxyphenyl)-4-isothiazolecarbonitrile with suitable bromides to produce a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles . Additionally, 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles have been synthesized from 6-amino-1,3-dialkyluracils and Appel's salt, leading to various derivatives with different functional groups .
Molecular Structure Analysis
The molecular structure of isothiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The regiospecificity observed in the Suzuki coupling reactions indicates that the position of substituents on the isothiazole ring is crucial for the chemical behavior of these compounds . The structural diversity of isothiazole derivatives is further demonstrated by the synthesis of fused heterocyclic compounds, such as furo[3,2-c]isothiazole derivatives and 1,2,3-dithiazoles .
Chemical Reactions Analysis
Isothiazole-3-carbonitriles undergo various chemical reactions, including cross-coupling, alkylation, and heterocyclization. The regiospecific Suzuki coupling and the reactions with secondary dialkylamines like pyrrolidine and morpholine are notable examples . The one-pot transformation of cyano oxiranes into furo[3,2-c]isothiazole derivatives and the regioselective hydrodehalogenation of dihaloisothiazoles further illustrate the reactivity of these compounds. Additionally, the synthesis of benzopyrano[4,3-c]isothiazoles and isothiazolo[4,3-c]quinolines from nitrile sulphides showcases the versatility of isothiazole-3-carbonitriles in heterocyclic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiazole-3-carbonitriles are influenced by their molecular structure and the substituents present on the ring. These compounds typically exhibit good yields in their synthesis and are amenable to various chemical transformations . The presence of the nitrile group contributes to their reactivity, making them suitable for further functionalization. The antiviral activity of some isothiazole derivatives against a range of viruses suggests that these compounds may have significant pharmacological properties .
Scientific Research Applications
Synthesis of Derivatives
Isothiazole-3-carbonitrile is utilized in the synthesis of various derivatives, which are important in chemical research. For instance, the synthesis of 5-alkylthioisothiazoles and Thieno[3,2-d]isothiazole derivatives involves the alkylation of sodium 3-iminobutyronitrile, yielding alkyl 2-cyano-3-iminodithiobutyrates. These intermediates, upon further chemical reactions, form stable 3-acetimidoylthiophen-2-thiols, valuable for preparing other derivatives (James & Krebs, 1982).
Transformation into Pyrazoles
Research shows that isothiazoles, including those with Isothiazole-3-carbonitrile structures, can be converted into pyrazoles using hydrazine. This transformation is influenced by various substituents at different positions on the isothiazole ring, which can impact the reactivity and the type of pyrazole products formed (Ioannidou & Koutentis, 2009).
Reactions with Secondary Dialkylamines
3-Bromoisothiazole-5-carbonitriles, which are closely related to Isothiazole-3-carbonitrile, react with secondary dialkylamines like pyrrolidine and morpholine. These reactions yield 3-amino-substituted derivatives, providing insights into the reactivity of isothiazole compounds with various nucleophiles (Kalogirou & Koutentis, 2014).
Suzuki Coupling Reactions
Isothiazole-3-carbonitrile derivatives are involved in regiospecific Suzuki coupling reactions. These reactions are optimized with respect to various factors like base, phase transfer agent, and palladium catalyst, yielding products that are significant in organic synthesis and medicinal chemistry (Christoforou, Koutentis, & Rees, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2-thiazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S/c5-3-4-1-2-7-6-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKGUHKROGFETL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598743 | |
Record name | 1,2-Thiazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazole-3-carbonitrile | |
CAS RN |
1452-17-1 | |
Record name | 3-Isothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1452-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Thiazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-thiazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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